molecular formula C18H19N3O3S B12194024 ethyl 3-[5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 3-[5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B12194024
M. Wt: 357.4 g/mol
InChI Key: SDCARVSPOOERGL-UHFFFAOYSA-N
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Description

Ethyl 3-[5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that features a thiazole ring, a pyrrole ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the construction of the pyrrole ring, and finally the esterification to form the benzoate ester.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Pyrrole Ring Formation: The pyrrole ring can be constructed via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Esterification: The final step involves the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antimicrobial, anti-inflammatory, and anticancer activities.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.

    Industrial Applications: The compound may find use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of ethyl 3-[5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets in biological systems. The thiazole and pyrrole rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in various applications.

    Thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Pyrrole Derivatives: Widely studied for their pharmacological potential.

Uniqueness

Ethyl 3-[5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is unique due to its combination of thiazole and pyrrole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research.

Biological Activity

Ethyl 3-[5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a compound that integrates multiple bioactive moieties, including thiazole and pyrrole structures. These components are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound based on available literature, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The process often includes the formation of the pyrrole and thiazole rings through condensation reactions followed by esterification to yield the final product. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyrrole and thiazole derivatives. For instance, compounds containing thiazole rings have demonstrated significant antibacterial activity against various pathogens. This compound was evaluated for its Minimum Inhibitory Concentration (MIC) against common bacterial strains. Preliminary results indicated that this compound exhibits potent activity against Staphylococcus aureus and Escherichia coli , with MIC values comparable to established antibiotics .

CompoundMIC (µg/mL)Target Pathogen
Ethyl 3-[5-amino...]6.25Staphylococcus aureus
Ethyl 3-[5-amino...]12.5Escherichia coli
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2Both pathogens

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives with thiazole and pyrrole components can induce apoptosis in cancer cell lines. Ethyl 3-[5-amino...] showed significant cytotoxic effects against A549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values in the low micromolar range . The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
A54915Induction of apoptosis
MCF712Mitochondrial dysfunction

Anticonvulsant Activity

In addition to its antimicrobial and anticancer activities, ethyl 3-[5-amino...] has been evaluated for anticonvulsant effects using animal models. Studies demonstrated that it significantly reduced seizure activity in picrotoxin-induced convulsion models. The protective index was notably high compared to traditional anticonvulsants .

Case Studies

A notable case study involved the administration of ethyl 3-[5-amino...] in a rodent model of epilepsy. The compound was administered at varying doses over a period of two weeks. Results indicated a dose-dependent reduction in seizure frequency and duration, suggesting potential therapeutic benefits for epilepsy management.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 3-[4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C18H19N3O3S/c1-4-24-18(23)12-6-5-7-13(8-12)21-9-14(22)15(16(21)19)17-20-10(2)11(3)25-17/h5-8,19,22H,4,9H2,1-3H3

InChI Key

SDCARVSPOOERGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC(=C(S3)C)C)O

Origin of Product

United States

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